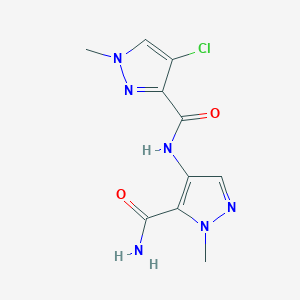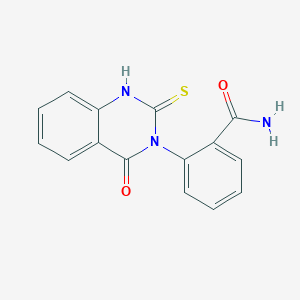![molecular formula C16H23N3O3S B10958993 N-cyclopropyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B10958993.png)
N-cyclopropyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOPROPYL-2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a diethoxyphenyl moiety, and a hydrazinecarbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the cyclopropyl and diethoxyphenyl intermediates. These intermediates are then subjected to acylation and hydrazinecarbothioamide formation reactions under controlled conditions. Common reagents used in these reactions include cyclopropylamine, 3,4-diethoxybenzaldehyde, and thiosemicarbazide. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and minimize waste. Industrial methods may also involve the use of more robust catalysts and solvents to withstand the rigors of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
N-CYCLOPROPYL-2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-[(3,4-diethoxyphenyl)amino]acetamide
- N-cyclopropyl-2-[(3,4-diethoxyphenyl)amino]propanamide
Uniqueness
N-CYCLOPROPYL-2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H23N3O3S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-cyclopropyl-3-[[2-(3,4-diethoxyphenyl)acetyl]amino]thiourea |
InChI |
InChI=1S/C16H23N3O3S/c1-3-21-13-8-5-11(9-14(13)22-4-2)10-15(20)18-19-16(23)17-12-6-7-12/h5,8-9,12H,3-4,6-7,10H2,1-2H3,(H,18,20)(H2,17,19,23) |
InChI Key |
XTMOEICHIWPCRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NNC(=S)NC2CC2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10958922.png)
![3,6-dicyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10958926.png)
![3-(4-fluorophenyl)-N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10958929.png)
![1,3,6-trimethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10958931.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B10958933.png)
![2-(1-Adamantylmethyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10958942.png)
![N-(4-fluoro-2-methylphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B10958950.png)
![3-cyclopropyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10958958.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,6-trimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10958966.png)

![1-butyl-3-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B10958976.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazin-1(2H)-one](/img/structure/B10958984.png)

